molecular formula C24H21ClN4O4S2 B2747495 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-chlorophenyl)acetamide CAS No. 1215508-33-0

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-chlorophenyl)acetamide

Cat. No.: B2747495
CAS No.: 1215508-33-0
M. Wt: 529.03
InChI Key: LTMFXBYXEFUFGU-UHFFFAOYSA-N
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Description

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Mechanism of Action

Target of Action

It has been found to inhibit the brd3-bd1 domain . The role of BRD3 (Bromodomain-containing protein 3) is significant in cellular processes such as transcriptional regulation and cell cycle progression.

Mode of Action

It is known to inhibit the BRD3-BD1 domain , which suggests that it may interfere with the function of BRD3, potentially altering transcriptional regulation and cell cycle progression

Biochemical Pathways

Given its inhibition of the BRD3-BD1 domain , it can be inferred that it may impact pathways involving BRD3. BRD3 is known to play a role in several cellular pathways, including those related to gene expression and cell cycle regulation.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of CHEMBL5077541 are not explicitly reported in the available literature. These properties are crucial for understanding the bioavailability of the compound. Tools like ADMETlab and admetSAR can be used to predict these properties, but experimental validation is necessary for accurate information.

Result of Action

Given its inhibition of the BRD3-BD1 domain , it can be hypothesized that it may alter gene expression and cell cycle progression.

Biochemical Analysis

Biochemical Properties

It is known to inhibit the BRD3-BD1 domain , suggesting that it interacts with this protein domain

Cellular Effects

Given its inhibitory effect on the BRD3-BD1 domain , it can be hypothesized that it may influence cell function by modulating the activity of proteins containing this domain

Molecular Mechanism

It is known to inhibit the BRD3-BD1 domain , suggesting that it may bind to this protein domain and modulate its activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrido[4’,3’4,5]thieno[2,3-d]pyrimidine core: This can be achieved through a multi-step reaction involving cyclization and condensation reactions.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the core structure with furan-2-ylmethyl halide under basic conditions.

    Thioether formation: The final step involves the reaction of the intermediate with 2-chlorophenyl acetamide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 2-acetyl furan
  • 2-acetyl-5-methylfuran
  • 2-acetyl-3,5-dimethylfuran
  • 3-acetyl-2,5-dimethylfuran

Uniqueness

Compared to these similar compounds, 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

IUPAC Name

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O4S2/c1-14(30)28-9-8-16-19(12-28)35-22-21(16)23(32)29(11-15-5-4-10-33-15)24(27-22)34-13-20(31)26-18-7-3-2-6-17(18)25/h2-7,10H,8-9,11-13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMFXBYXEFUFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4Cl)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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